molecular formula C16H12N2O5 B5743169 (2E)-3-(1,3-benzodioxol-5-yl)-N-(3-nitrophenyl)prop-2-enamide

(2E)-3-(1,3-benzodioxol-5-yl)-N-(3-nitrophenyl)prop-2-enamide

Cat. No.: B5743169
M. Wt: 312.28 g/mol
InChI Key: XQNCKOZFEYGAOR-FNORWQNLSA-N
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Description

(2E)-3-(1,3-benzodioxol-5-yl)-N-(3-nitrophenyl)prop-2-enamide is an organic compound that features a benzodioxole ring and a nitrophenyl group connected by a propenamide linkage. Compounds with these structural motifs are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1,3-benzodioxol-5-yl)-N-(3-nitrophenyl)prop-2-enamide typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Nitration of Phenyl Ring:

    Amide Bond Formation: The final step involves coupling the benzodioxole derivative with the nitrophenyl derivative using reagents like carbodiimides to form the amide bond.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole ring.

    Reduction: Amino derivatives of the nitrophenyl group.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.

    Drug Development: Investigated for its potential therapeutic properties.

Medicine

    Antimicrobial Activity: Studied for its potential to act against various microbial strains.

    Anti-inflammatory Properties: Potential use in the development of anti-inflammatory drugs.

Industry

    Dye Synthesis: Used in the synthesis of dyes and pigments.

    Polymer Additives: Potential use as an additive in polymer manufacturing.

Mechanism of Action

The mechanism of action of (2E)-3-(1,3-benzodioxol-5-yl)-N-(3-nitrophenyl)prop-2-enamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(1,3-benzodioxol-5-yl)-N-(4-nitrophenyl)prop-2-enamide: Similar structure but with the nitro group in a different position.

    (2E)-3-(1,3-benzodioxol-5-yl)-N-(3-aminophenyl)prop-2-enamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The unique combination of the benzodioxole ring and the nitrophenyl group in (2E)-3-(1,3-benzodioxol-5-yl)-N-(3-nitrophenyl)prop-2-enamide may confer specific biological activities and chemical properties that are distinct from its analogs.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5/c19-16(17-12-2-1-3-13(9-12)18(20)21)7-5-11-4-6-14-15(8-11)23-10-22-14/h1-9H,10H2,(H,17,19)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNCKOZFEYGAOR-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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